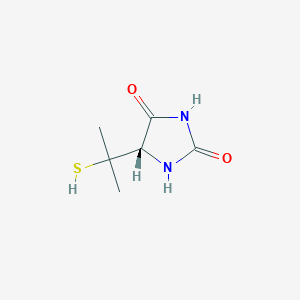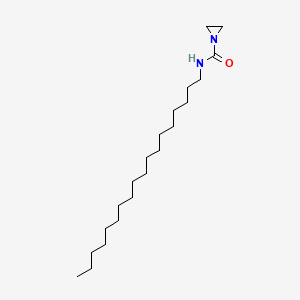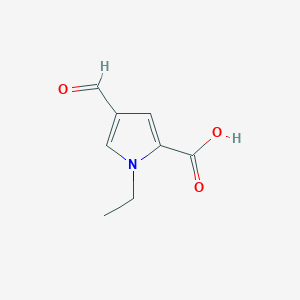
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide is a compound of interest in various fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes an oxazolidine ring, a carboxamide group, and a methylsulfinylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the acylation of the oxazolidine intermediate with an acetylating agent such as acetic anhydride or acetyl chloride.
Attachment of the methylsulfinylphenyl group: This can be accomplished through a nucleophilic substitution reaction, where a suitable phenyl derivative is introduced to the oxazolidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: Used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide involves its interaction with specific molecular targets. The oxazolidine ring and carboxamide group can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially inhibiting their activity. The methylsulfinylphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-acetyl-N-(4-methylsulfonylphenyl)-1,3-oxazolidine-2-carboxamide
- N-acetyl-N-(4-methylthio phenyl)-1,3-oxazolidine-2-carboxamide
- N-acetyl-N-(4-methylphenyl)-1,3-oxazolidine-2-carboxamide
Uniqueness
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide is unique due to the presence of the methylsulfinyl group, which can undergo specific chemical reactions and interactions that are not possible with other similar compounds. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C13H16N2O4S |
|---|---|
Molekulargewicht |
296.34 g/mol |
IUPAC-Name |
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide |
InChI |
InChI=1S/C13H16N2O4S/c1-9(16)15(13(17)12-14-7-8-19-12)10-3-5-11(6-4-10)20(2)18/h3-6,12,14H,7-8H2,1-2H3 |
InChI-Schlüssel |
MUEWSBGIKZHNGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)S(=O)C)C(=O)C2NCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate](/img/structure/B12948271.png)
![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)

